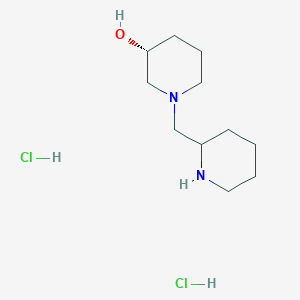

(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

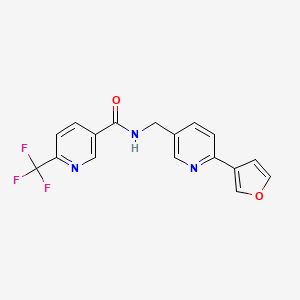

(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride, also known as PMPD, is a chemical compound that has been widely used in scientific research applications. It is a chiral compound that has two enantiomers, (3R)-PMPD and (3S)-PMPD, with the former being the more active form. PMPD is a potent inhibitor of the dopamine transporter (DAT), which makes it a valuable tool for studying the role of dopamine in the brain.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods and Chemical Properties

The synthesis of related piperidine compounds and their derivatives is crucial for medicinal chemistry due to their potential biological activities. A novel method for the synthesis of 3-(pyrrolidin-1-yl)piperidine, a compound with significant importance in medicinal chemistry, was proposed to overcome the limitations of existing complex methods. This new approach is based on the exhaustive catalytic hydrogenation of pyrrolylpyridine, demonstrating a more straightforward path for producing large quantities of related compounds (Smaliy et al., 2011). Additionally, orthogonally protected piperidin-3-ylmethanamine derivatives have been synthesized from commercially available compounds through a simple two-step procedure, highlighting the importance of these structures in drug discovery (Košak, Brus, & Gobec, 2014).

Potential Biological Activities and Applications

Polyhydroxylated piperidines are known inhibitors of glycosidases and glycosyltransferases, enzymes involved in oligosaccharide processing. Their synthetic approaches, particularly focusing on diastereoselective dihydroxylation, have been explored to create aza-C-linked disaccharide mimetics. These compounds can mimic the structural features of natural sugars, potentially inhibiting enzymes involved in carbohydrate processing, which is relevant in various biological pathways, including disease mechanisms (Kennedy, Nelson, & Perry, 2005).

Antimicrobial Activity

The synthesis and evaluation of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have shown significant antimicrobial activities against pathogens affecting tomato plants. This study highlights the structure-activity relationships and the impact of substitutions on the benzhydryl and sulfonamide rings on antibacterial activity, offering insights into the design of new antimicrobial agents (Vinaya et al., 2009).

Molecular Structure and Interaction Studies

The crystal and molecular structure of related compounds, such as 4-carboxypiperidinium chloride, have been characterized to understand their conformational dynamics and interaction potential. These studies provide a foundation for designing molecules with specific biological activities by elucidating how structural features influence molecular behavior (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Eigenschaften

IUPAC Name |

(3R)-1-(piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O.2ClH/c14-11-5-3-7-13(9-11)8-10-4-1-2-6-12-10;;/h10-12,14H,1-9H2;2*1H/t10?,11-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KARQBACJTFYBFE-YIYGWLNYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC(C2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCNC(C1)CN2CCC[C@H](C2)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R)-1-(Piperidin-2-ylmethyl)piperidin-3-ol;dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(1-Methylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2860918.png)

![9-cyclopropyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2860919.png)

![(Z)-4-bromo-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2860921.png)

![1,7-bis(2,5-dimethylbenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2860927.png)

![N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2860932.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2860934.png)

![2-(2-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine](/img/structure/B2860936.png)

![1-[1-(2-Bromo-6-fluorophenyl)triazol-4-yl]propan-1-ol](/img/structure/B2860939.png)